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molecular formula C12H16N2O2 B3062024 1-(4-Nitrophenethyl)pyrrolidine CAS No. 168897-19-6

1-(4-Nitrophenethyl)pyrrolidine

Cat. No. B3062024
M. Wt: 220.27 g/mol
InChI Key: YFOCDNYNVHXLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

Pyrrolidine (3.89 g, 54.8 mmol) is added to a mixture of 8.40 g (36.5 mmol) of 1-(2-bromoethyl)-4-nitrobenzene and 6.14 g (73.0 mmol) of NaHCO3 in 60 mL of CH3CN at 0° C. The mixture is stirred for 0.5 h at 0° C. and then at 25° C. overnight. The reaction is filtered, the insoluble material is washed with CH3CN and the filtrate and wash were combined. Darco is added, the solution is dried (MgSO4) and evaporated to a viscous red oil. Stirring this material with Et2O caused crystallization of the product. It is collected, washed with Et2O and dried in vacuo to give 7.60 g (95%) of a tan hygroscopic solid. 1H NMR (DMSO-d6) δ 8.22 (d, 2H, J=6.57 Hz), 7.62 (d, 2H, J=6.57 Hz), 3.47 (m, 2H), 3.25 (m, 2H), 3.10 (m, 4H), 1.94 (m, 4H); MS (ESI) m/z 221.2 (M+1).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.C([O-])(O)=O.[Na+]>CC#N>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH2:7][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:10][CH:11]=1)([O-:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
8.4 g
Type
reactant
Smiles
BrCCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
6.14 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 0.5 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered
WASH
Type
WASH
Details
the insoluble material is washed with CH3CN
WASH
Type
WASH
Details
the filtrate and wash
ADDITION
Type
ADDITION
Details
Darco is added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a viscous red oil
STIRRING
Type
STIRRING
Details
Stirring this material with Et2O
CUSTOM
Type
CUSTOM
Details
crystallization of the product
CUSTOM
Type
CUSTOM
Details
It is collected
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give 7.60 g (95%) of a tan hygroscopic solid

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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